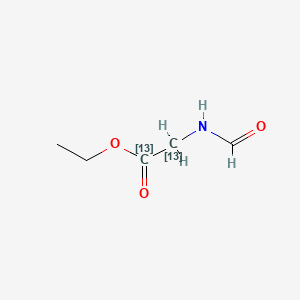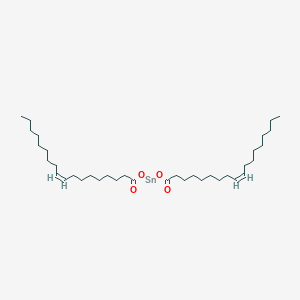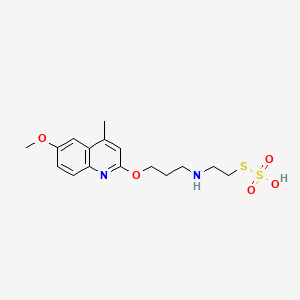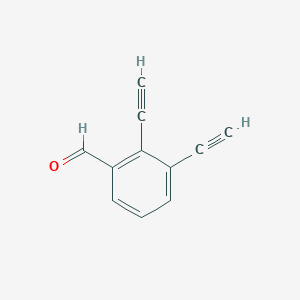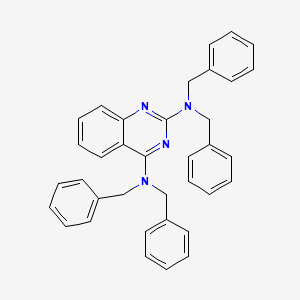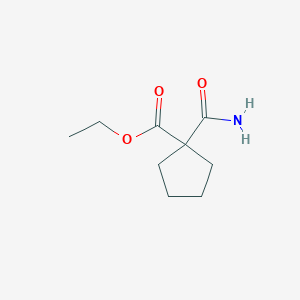
Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester (9CI) is an organic compound with the molecular formula C9H15NO3 It is a derivative of cyclopentanecarboxylic acid, where the carboxyl group is esterified with ethanol and the amino group is carbamoylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester typically involves the esterification of cyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Cyclopentanecarboxylic acid+Ethanol→Cyclopentanecarboxylic acid, ethyl ester+Water
Subsequently, the ethyl ester undergoes a reaction with an isocyanate to form the carbamoylated product:
Cyclopentanecarboxylic acid, ethyl ester+Isocyanate→Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester can undergo several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Cyclopentanecarboxylic acid and ethanol.
Reduction: Cyclopentanecarboxylic acid, 1-(aminomethyl)-, ethyl ester.
Substitution: Cyclopentanecarboxylic acid derivatives with different substituents replacing the ethoxy group.
Scientific Research Applications
Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity or function. The carbamoyl group can form hydrogen bonds or covalent interactions with active site residues, influencing the molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid, ethyl ester: Lacks the carbamoyl group, making it less reactive in certain biochemical applications.
Cyclopentanecarboxylic acid, 1-amino-: Contains an amino group instead of the carbamoyl group, leading to different reactivity and applications.
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Contains a keto group, resulting in different chemical properties and reactivity.
Uniqueness
Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester is unique due to the presence of both the ester and carbamoyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl 1-carbamoylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-2-13-8(12)9(7(10)11)5-3-4-6-9/h2-6H2,1H3,(H2,10,11) |
InChI Key |
PGKHBMPNAUYJCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


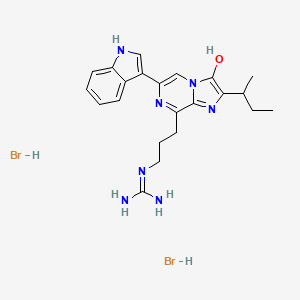

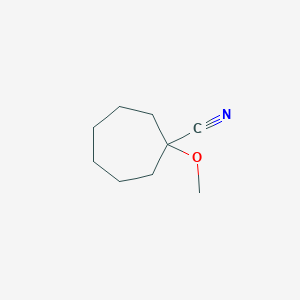
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid](/img/structure/B13828809.png)

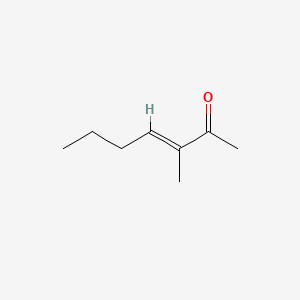
![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
![N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide](/img/structure/B13828841.png)
